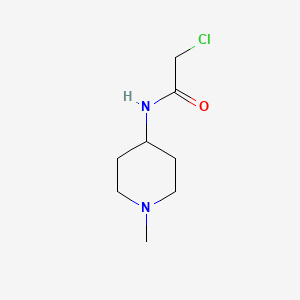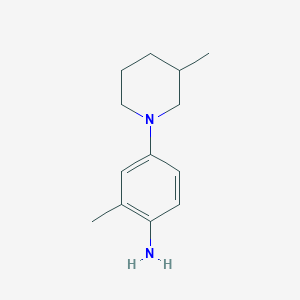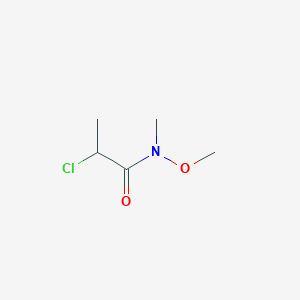![molecular formula C12H15ClN2O B1486519 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1153986-80-1](/img/structure/B1486519.png)
3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one
Overview
Description
“3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a carbonyl group (C=O) and a chloro group (Cl), which are attached to the carbon atoms in the structure .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a pyrrolidine ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a carbonyl group (C=O) and a chloro group (Cl), which are attached to the carbon atoms in the structure .
Scientific Research Applications
Synthesis and Medicinal Chemistry
This compound and its derivatives have been explored for their potential in medicinal chemistry. For instance, studies have shown the synthesis of related compounds with α1 receptor antagonistic activity, aiming to develop novel therapeutic agents. These synthetic efforts involve complex reactions, showcasing the compound's role in creating biologically active molecules (J. Hon, 2013).
Material Science and Catalysis
In material science, derivatives of this compound have been evaluated for their optical and electronic properties. For example, studies on compounds related to 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one have revealed interesting phosphorescent properties and responses to external stimuli, such as acid-base vapor, which can be utilized in developing dynamic functional materials (Bin Li & Guo-Ping Yong, 2019).
Antimicrobial Research
The compound's framework has been manipulated to produce derivatives with antimicrobial properties. Research has shown that certain modifications can result in compounds that exhibit significant antibacterial and antifungal effects, demonstrating the compound's utility in addressing resistance to existing antimicrobial agents (Asha V. Chate et al., 2013).
Nonlinear Optical (NLO) Properties
The chalcone derivatives related to this compound have been studied for their nonlinear optical (NLO) properties, which are critical for applications in photonics and optoelectronics. These studies utilize quantum chemical techniques to assess the compound's potential in enhancing the performance of NLO materials (M. Shkir et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been known to interact with various biological targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and metabolic stability .
Result of Action
Similar compounds have been shown to have various biological activities, including anti-inflammatory and analgesic effects .
Properties
IUPAC Name |
3-chloro-1-(2-pyridin-3-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-6-5-12(16)15-8-2-4-11(15)10-3-1-7-14-9-10/h1,3,7,9,11H,2,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRAJDSPQSSUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


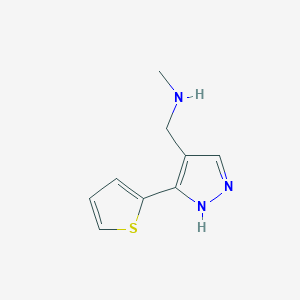
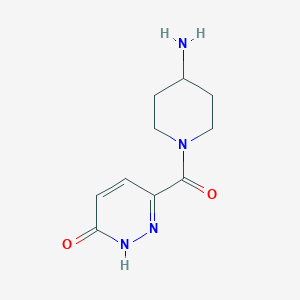
![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)
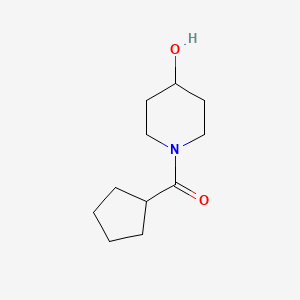
amine](/img/structure/B1486443.png)
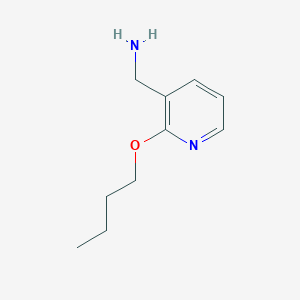
amine](/img/structure/B1486447.png)
![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
amine](/img/structure/B1486452.png)
